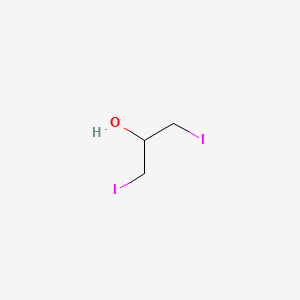

1,3-Diiodopropan-2-ol

説明

1,3-Diiodopropan-2-ol (CASRN: Not explicitly provided in evidence) is a halogenated secondary alcohol with the molecular formula C₃H₆I₂O. It features two iodine atoms at the terminal carbons of a propanol backbone. This compound is structurally analogous to other dihalogenated propanols, such as 1,3-dibromopropan-2-ol (CASRN: 96-21-9) , but iodine’s larger atomic radius and higher molecular weight impart distinct physicochemical and reactive properties. While direct data for this compound is absent in the provided evidence, inferences can be drawn from structurally similar compounds.

特性

IUPAC Name |

1,3-diiodopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6I2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPFCQEGBJJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074992 | |

| Record name | 1,3-Diiodo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-08-7 | |

| Record name | 1,3-Diiodo-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iothion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodohydroxypropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diiodo-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diiodopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOHYDROXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z11279H67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

ジヨードヒドロキシプロパンは、グリセロールのヨウ素化によって合成できます。この反応には、グリセロール分子にヨウ素原子を導入するために、ヨウ素とリンを使用します。 反応条件は通常、水素原子をヨウ素で適切に置換するために、制御された環境を必要とします .

工業生産方法

工業的な設定では、ジヨードヒドロキシプロパンは、同様のヨウ素化技術を使用して、より大規模に生産されます。 このプロセスには、ヨウ素とリンの慎重な取り扱い、および安全と効率を確保するための適切な溶媒と反応容器の使用が含まれます .

化学反応の分析

科学研究への応用

ジヨードヒドロキシプロパンは、科学研究でいくつかの応用があります。

化学: 有機合成とハロゲン化反応における試薬として使用されます。

生物学: その消毒特性と生物学的サンプルの消毒における潜在的な用途について研究されています。

医学: 局所用消毒剤や殺菌剤における潜在的な用途について調査されています。

科学的研究の応用

Diiodohydroxypropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and halogenation reactions.

Biology: Studied for its antiseptic properties and potential use in disinfecting biological samples.

Medicine: Investigated for its potential use in topical antiseptics and disinfectants.

作用機序

ジヨードヒドロキシプロパンの消毒剤と殺菌剤の特性は、微生物の細胞膜とタンパク質を破壊する能力に起因しています。化合物中のヨウ素原子は、タンパク質中のチオール基と相互作用し、微生物の必須酵素とタンパク質の変性を引き起こします。 これは、細菌、真菌、ウイルスを効果的に殺す結果になります .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

*Inferred from iodine’s atomic properties and comparison to brominated analogs.

Key Observations:

- Halogen Impact: The iodine atoms in this compound increase molar mass and density compared to brominated or non-halogenated analogs. This also elevates boiling points due to stronger London dispersion forces .

- Reactivity : Iodine’s weaker C-I bond (vs. C-Br) likely makes this compound more reactive in nucleophilic substitutions or elimination reactions compared to 1,3-dibromopropan-2-ol .

Notes:

- Data gaps exist for stability and reactivity of halogenated propanols, as seen in SDSs .

Research Findings and Gaps

- Solubility: Iodinated compounds generally exhibit lower water solubility than smaller alcohols (e.g., 2,3-dimethyl-1-butanol) but higher solubility in non-polar solvents .

- Environmental Impact : Halogenated alcohols may persist longer in the environment compared to glycols like 1,1'-oxydipropan-2-ol, which are subject to biodegradation studies .

- Data Limitations : Critical parameters (e.g., LD50, ecotoxicity) for this compound are absent in the evidence, highlighting a need for further research.

生物活性

1,3-Diiodopropan-2-ol (CAS No. 627-31-6) is a diiodinated derivative of propan-2-ol with the molecular formula C₃H₆I₂O. This compound has garnered interest in various biological and chemical applications due to its unique structural properties and potential biological activities.

This compound has a molecular weight of 311.89 g/mol and features two iodine atoms attached to the carbon chain. Its structure can be represented as follows:

- Molecular Formula : C₃H₆I₂O

- InChIKey : DNKPFCQEGBJJTE-UHFFFAOYSA-N

- SMILES : OC(CI)CI

Biological Activity Overview

This compound exhibits several biological activities that are relevant to medicinal chemistry, including:

- Antimicrobial Properties : Studies have indicated that diiodinated compounds can exhibit varying degrees of antimicrobial activity. The presence of iodine is known to enhance the antibacterial properties of organic compounds by disrupting microbial cell membranes or interfering with metabolic processes.

- Cytotoxic Effects : Research suggests that this compound may induce cytotoxicity in certain cancer cell lines. This is particularly relevant in the context of developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cells. This mechanism is crucial for inducing apoptosis in cancer cells.

- Interference with Cellular Metabolism : The compound may modulate various metabolic pathways, affecting cellular functions and potentially leading to altered proliferation rates in cancer cells.

- Apoptosis Induction : Evidence suggests that this compound may activate apoptotic pathways through caspase activation, which is essential for programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Dosage Effects and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : May enhance cellular functions and metabolic pathways.

- High Doses : Can lead to cytotoxic effects and disrupt normal physiological processes, indicating a narrow therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。